4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Overview
Description
“4-(Benzyloxy)-1-fluoro-2-nitrobenzene” likely refers to a benzene ring with a benzyloxy (benzyl ether) group at the 4th position, a fluoro group at the 1st position, and a nitro group at the 2nd position . The presence of these functional groups could give this compound unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The benzyloxy, fluoro, and nitro groups attached to the benzene ring would further define its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. These groups could activate the benzene ring towards electrophilic or nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the nonpolar benzyloxy group could impact its solubility.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Research by Sweeney et al. (2018) outlines the synthesis of a compound similar to 4-(Benzyloxy)-1-fluoro-2-nitrobenzene, highlighting methods that could potentially be applied to this compound. They synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene with a high yield, providing insights into the synthesis of fluoro-nitrobenzene derivatives (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).
Characterization Techniques : The study by Fedorov et al. (2015) on the fluorination of aromatic compounds offers insights into the characterization of fluoroaromatic compounds, which can be relevant for understanding the properties of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene (A. E. Fedorov et al., 2015).
Chemical Reactions and Applications
Ultrasound-Assisted Reactions : Harikumar and Rajendran (2014) investigated the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene. This method could be applicable to the synthesis or modification of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene, offering an efficient and possibly more environmentally friendly approach (K. Harikumar, V. Rajendran, 2014).
Copper-Catalyzed Synthesis : Sayahi et al. (2018) describe the copper-catalyzed synthesis of 2-arylbenzimidazole derivatives from 1-fluoro-2-nitrobenzene. This research offers insights into catalytic processes that could be applied to the synthesis of derivatives of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene (M. Sayahi et al., 2018).
Material Science and Molecular Engineering
Functionalized Polyfluorinated Compounds : Özçeşmeci and Hamuryudan (2008) conducted research on the synthesis and characterization of functionalized polyfluorinated phthalocyanines. These findings could be relevant for exploring the potential of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene in the development of new materials or functional groups (Mukaddes Özçeşmeci, E. Hamuryudan, 2008).
Organocatalytic Syntheses : The research by Alla et al. (2014) on organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone could provide insights into the functionalization of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene in the creation of new organic compounds (S. K. Alla, P. Sadhu, T. Punniyamurthy, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-fluoro-2-nitro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBDUAPLKFBELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657853 | |
Record name | 4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
CAS RN |
941867-91-0 | |
Record name | 4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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